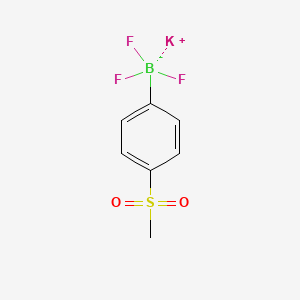

Potassium (4-methylsulfonylphenyl)trifluoroborate

Vue d'ensemble

Description

Potassium (4-methylsulfonylphenyl)trifluoroborate is an organotrifluoroborate compound with the molecular formula C₇H₇BF₃KO₂S. It is a crystalline solid that is stable to air and moisture, making it an attractive reagent in various chemical reactions. This compound is particularly notable for its use in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds in organic synthesis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of potassium (4-methylsulfonylphenyl)trifluoroborate typically involves the reaction of 4-methylsulfonylphenylboronic acid with potassium hydrogen fluoride (KHF₂) in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction proceeds under mild conditions and yields the desired trifluoroborate salt .

Industrial Production Methods: On an industrial scale, the synthesis of this compound follows similar principles but is optimized for larger batch sizes. The process involves careful control of reaction parameters such as temperature, solvent concentration, and reaction time to ensure high yield and purity of the product .

Analyse Des Réactions Chimiques

Suzuki-Miyaura Cross-Coupling Reactions

This compound serves as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura reactions, enabling efficient carbon-carbon bond formation with aryl and heteroaryl halides.

Mechanism :

-

Transmetalation occurs between the trifluoroborate and palladium catalyst, facilitated by bases such as Cs

CO

or K

CO . -

The sulfonyl group stabilizes the intermediate through electron withdrawal, enhancing coupling efficiency .

Representative Conditions :

| Electrophile | Catalyst System | Solvent | Base | Yield (%) | Source |

|---|---|---|---|---|---|

| Aryl chlorides | Pd(OAc) | ||||

| /XPhos | CPME/H | ||||

| O | K | ||||

| CO | |||||

| 70–85 | |||||

| Heteroaryl bromides | PdCl | ||||

| (dppf) | Toluene/H | ||||

| O | Cs | ||||

| CO | |||||

| 60–78 |

Scope :

-

Compatible with electron-rich and electron-poor aryl chlorides .

-

Tolerates functional groups such as amides, sulfonamides, and phenols .

Rhodium-Catalyzed Additions

The compound participates in Rh-catalyzed conjugate additions to α,β-unsaturated carbonyl compounds.

Key Features :

-

Enantioselective additions are achievable with chiral ligands .

-

Reactions proceed via oxidative addition of Rh to the trifluoroborate, followed by migratory insertion .

Example Reaction :

Nickel-Catalyzed Cross-Couplings

Nickel catalysts enable single-electron transmetalation pathways, expanding substrate compatibility to include alkyl electrophiles .

Conditions :

Advantages :

-

Tolerates sterically hindered substrates (e.g., ortho-substituted aryl halides) .

-

Functional group compatibility includes esters and nitriles .

Functional Group Transformations

The sulfonyl group permits further derivatization:

-

Reduction : LiAlH

reduces the sulfonyl group to a thioether. -

Nucleophilic Aromatic Substitution : Reacts with amines or alkoxides at elevated temperatures.

Stability and Handling

Comparative Reactivity

| Property | Potassium (4-methylsulfonylphenyl)trifluoroborate | Boronic Acid Analogue |

|---|---|---|

| Stability | High (indefinite shelf life) | Low (prone to protodeboronation) |

| Reactivity | Moderate (requires strong base) | High (sensitive to conditions) |

| Handling | Non-hygroscopic | Hygroscopic |

Applications De Recherche Scientifique

Cross-Coupling Reactions

One of the most significant applications of potassium (4-methylsulfonylphenyl)trifluoroborate is in cross-coupling reactions, particularly the Suzuki-Miyaura reaction. This reaction is pivotal in forming biaryl compounds, which are essential in pharmaceuticals and agrochemicals.

- Mechanism : The trifluoroborate acts as a nucleophile, reacting with electrophilic partners such as aryl halides or triflates. The tetracoordinate nature of the trifluoroborate allows it to be stable under various conditions while facilitating the release of the corresponding boronic acid upon reaction conditions.

- Reaction Conditions : Typically, palladium catalysts are employed to promote these reactions. For instance, using Pd(OAc)₂ with phosphine ligands has been shown to yield high conversions and selectivity for products derived from this compound .

Synthesis of Biologically Active Compounds

This compound has been utilized in synthesizing various biologically active molecules:

- Amino Acid Derivatives : It serves as a precursor for α-arylglycine derivatives through palladium-catalyzed three-component reactions involving glyoxylic acid and sulfonamides . These derivatives are important for peptide synthesis and medicinal chemistry.

- Pharmaceutical Intermediates : The compound has been used to synthesize intermediates for drugs that target various biological pathways, showcasing its importance in pharmaceutical development .

Case Study: Synthesis of Substituted Purines

A notable application involved using potassium methyltrifluoroborate in cross-coupling reactions with halopurines to generate substituted purines, which are crucial in nucleoside analog development . This study highlighted:

- Catalyst System : The use of Pd(OAc)₂ under microwave conditions improved yields and reduced reaction times.

- Outcome : The resulting purine derivatives exhibited enhanced biological activity compared to their non-substituted counterparts.

Case Study: Formation of Dihydroxylated Compounds

Another study focused on synthesizing dihydroxylated potassium alkyltrifluoroborates through sequential Suzuki-Miyaura reactions . Key findings included:

- Methodology : The method demonstrated high efficiency in generating complex molecular architectures.

- Significance : Such compounds are valuable in materials science and organic electronics.

Mécanisme D'action

The mechanism of action of potassium (4-methylsulfonylphenyl)trifluoroborate in Suzuki-Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The trifluoroborate transfers its aryl group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the biaryl product and regenerating the palladium catalyst.

Comparaison Avec Des Composés Similaires

- Potassium 4-methylphenyltrifluoroborate

- Potassium phenyltrifluoroborate

- Potassium 4-methoxyphenyltrifluoroborate

Comparison: Potassium (4-methylsulfonylphenyl)trifluoroborate is unique due to the presence of the sulfonyl group, which can influence the electronic properties and reactivity of the compound. This makes it particularly useful in reactions where electronic effects play a crucial role .

Activité Biologique

Potassium (4-methylsulfonylphenyl)trifluoroborate, often abbreviated as SPTF, is a compound that has garnered attention for its unique biological activities and applications in medicinal chemistry. This article delves into the biological activity of SPTF, exploring its mechanisms, potential therapeutic uses, and relevant research findings.

SPTF is characterized by its trifluoroborate group, which enhances its stability and reactivity in various chemical environments. Its structure can be represented as follows:

- Chemical Formula : C₇H₈B F₃O₂S K

- Molecular Weight : 236.19 g/mol

- SMILES Notation : [K+].COc1ccc(cc1)B-(F)F

| Property | Value |

|---|---|

| Molecular Formula | C₇H₈B F₃O₂S K |

| Molecular Weight | 236.19 g/mol |

| Melting Point | >300 °C |

| Solubility | Soluble in water |

SPTF has been shown to exhibit various biological activities, primarily through its role as a reagent in organic synthesis and potential therapeutic applications. Notably, it acts as an additive in electrolytes to inhibit lithium dendrite growth, which is crucial for improving the safety and efficiency of lithium-ion batteries . This property is particularly significant in the development of safer energy storage systems.

Inhibition Studies

Recent studies have highlighted the effectiveness of SPTF in inhibiting specific biological pathways. For instance, it has been reported that SPTF can inhibit the growth of certain cancer cell lines by interfering with critical protein-protein interactions . The compound's ability to serve as a boron reagent in Suzuki-Miyaura coupling reactions further emphasizes its versatility in synthesizing biologically active molecules .

Case Studies

- Cancer Cell Line Inhibition :

- Electrolyte Applications :

Table 2: Biological Activity Summary of SPTF

| Activity | Model/System | IC50/Effectiveness |

|---|---|---|

| Cell Growth Inhibition | MV4;11 leukemia cells | ~25 nM |

| Lithium Dendrite Growth Inhibition | Lithium-ion battery systems | Significant suppression |

Safety and Toxicity

While SPTF shows promising biological activities, safety assessments are crucial for any compound intended for therapeutic use. According to safety data sheets, SPTF is classified with warnings for skin and eye irritation and requires standard safety precautions during handling .

Hazard Classification

- Eye Irritancy : Category 2

- Skin Irritancy : Category 2

- Specific Target Organ Toxicity (Single Exposure) : Category 3 (Respiratory system)

Propriétés

IUPAC Name |

potassium;trifluoro-(4-methylsulfonylphenyl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BF3O2S.K/c1-14(12,13)7-4-2-6(3-5-7)8(9,10)11;/h2-5H,1H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOZWCMTYKAZMHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC=C(C=C1)S(=O)(=O)C)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BF3KO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90635800 | |

| Record name | Potassium trifluoro[4-(methanesulfonyl)phenyl]borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90635800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850623-40-4 | |

| Record name | Borate(1-), trifluoro[4-(methylsulfonyl)phenyl]-, potassium (1:1), (T-4)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850623-40-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Potassium trifluoro[4-(methanesulfonyl)phenyl]borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90635800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.